Bienvenue dans la boutique en ligne BenchChem!

7-Nitroisochroman-1-one

Lipophilicity Drug-likeness Membrane permeability

7-Nitroisochroman-1-one (CAS 55104-59-1) is a nitro-substituted isochroman-1-one derivative belonging to the 3,4-dihydro-1H-2-benzopyran-1-one class. Its structure features a fused bicyclic lactone scaffold with an electron-withdrawing nitro group at the 7-position, yielding a molecular formula of C₉H₇NO₄ and a monoisotopic mass of 193.0375 Da.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 55104-59-1
Cat. No. B6600901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroisochroman-1-one
CAS55104-59-1
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1COC(=O)C2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7NO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5H,3-4H2
InChIKeyIOAGXJFXHVSZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroisochroman-1-one (CAS 55104-59-1) – Core Chemical Identity and Procurement-Relevant Physicochemical Profile


7-Nitroisochroman-1-one (CAS 55104-59-1) is a nitro-substituted isochroman-1-one derivative belonging to the 3,4-dihydro-1H-2-benzopyran-1-one class [1]. Its structure features a fused bicyclic lactone scaffold with an electron-withdrawing nitro group at the 7-position, yielding a molecular formula of C₉H₇NO₄ and a monoisotopic mass of 193.0375 Da [1]. The compound is commercially available at 98% purity from multiple suppliers and is stored under refrigeration (2–8 °C) . The nitro substituent imparts distinct electronic properties—including elevated lipophilicity (computed LogP ~1.6–1.8) and increased topological polar surface area (TPSA ~72 Ų)—that differentiate it from the unsubstituted parent scaffold and other isochroman-1-one congeners [1].

Why Isochroman-1-one or the 7-Amino Analog Cannot Replace 7-Nitroisochroman-1-one in Nitro-Specific Workflows


The isochroman-1-one scaffold is a privileged structure in medicinal chemistry, yet substitution at the 7-position is not inconsequential. The electron-withdrawing nitro group in 7-nitroisochroman-1-one fundamentally alters the electronic landscape of the aromatic ring, affecting reactivity in electrophilic substitution, nucleophilic aromatic substitution, and reduction pathways in ways that the unsubstituted parent (isochroman-1-one, CAS 4702-34-5) or the 7-amino derivative (7-aminoisochroman-1-one, CAS 66122-73-4) cannot replicate [1]. Nitro-substituted isocoumarin/isochromanone derivatives have been specifically claimed as monoamine oxidase (MAO) inhibitors, where the nitro pharmacophore is essential for target engagement [2]. Generic substitution—replacing the 7-nitro compound with the 7-amino or unsubstituted analog—would eliminate the electron-deficient character required for nitro-specific bioreduction, cycloaddition, or cross-coupling chemistries, directly compromising synthetic route fidelity and biological probe validity.

Quantitative Differentiation Evidence: 7-Nitroisochroman-1-one vs. Its Closest Structural Analogs


Lipophilicity (LogP) Head-to-Head: 7-Nitroisochroman-1-one vs. Unsubstituted Isochroman-1-one

Introduction of the 7-nitro group increases computed lipophilicity relative to the unsubstituted isochroman-1-one scaffold. 7-Nitroisochroman-1-one exhibits a computed LogP of 1.76 (Fluorochem) to 1.83 (Molbase), compared with 1.40 for isochroman-1-one . This ΔLogP of +0.36 to +0.43 log units is consistent with the well-established Hansch π constant for aromatic –NO₂ (~+0.3 to +0.4) and indicates measurably greater membrane partitioning propensity.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation: 7-Nitroisochroman-1-one vs. Isochroman-1-one

The 7-nitro substituent adds two oxygen atoms to the scaffold, substantially increasing topological polar surface area (TPSA). 7-Nitroisochroman-1-one has a computed TPSA of 72.1 Ų [1], compared with approximately 26.3 Ų for unsubstituted isochroman-1-one [2]—a nearly threefold increase. This places the 7-nitro derivative above the commonly cited 60 Ų threshold for favorable oral absorption but below the 90 Ų cutoff for blood-brain barrier permeation, situating it in a distinct physicochemical space relative to the parent scaffold.

Polar surface area Bioavailability CNS penetration

Hydrogen Bond Acceptor Count: Functional Consequences for Target Engagement

7-Nitroisochroman-1-one contains four hydrogen bond acceptor (HBA) sites (two nitro oxygens + one carbonyl oxygen + one lactone ether oxygen) [1], compared with two HBA sites for unsubstituted isochroman-1-one [2]. The additional HBA capacity contributed by the nitro group can strengthen polar interactions with protein targets—particularly relevant for MAO enzyme inhibition, where nitro-substituted coumarin/isocoumarin derivatives have demonstrated IC₅₀ values in the low nanomolar range in related chemotypes [3].

Hydrogen bonding Pharmacophore Solubility

Storage and Stability Requirements: Cold-Chain Procurement Consideration

7-Nitroisochroman-1-one requires refrigerated storage at 2–8 °C , whereas the unsubstituted isochroman-1-one is stable at room temperature . The 7-amino analog similarly requires cold storage (4 °C, protect from light) , but 7-nitroisochroman-1-one does not carry the light-sensitivity requirement, simplifying handling protocols. This cold-chain requirement has direct implications for shipping logistics, inventory management, and long-term stability monitoring in compound management workflows.

Storage condition Stability Procurement logistics

Synthetic Versatility: Nitro Group as a Latent Amino Functionality

The 7-nitro group serves as a synthetic handle for chemoselective reduction to the corresponding 7-amino derivative—a transformation well-precedented for aromatic nitro compounds using catalytic hydrogenation, dissolving metal reductions, or hydrazine-based methods [1]. This positions 7-nitroisochroman-1-one as a direct precursor to 7-aminoisochroman-1-one (CAS 66122-73-4), which is itself a key intermediate for CNS-active pharmaceutical candidates . Unlike the 7-amino compound, the nitro precursor is stable toward aerial oxidation and does not require light-protected storage, making it the preferred procurement form for medicinal chemistry groups that intend to perform late-stage reduction or diversification.

Nitro reduction Building block Late-stage functionalization

GHS Hazard Profile: Differentiated Safety Handling Requirements

7-Nitroisochroman-1-one carries a broader GHS hazard profile than unsubstituted isochroman-1-one. According to the Fluorochem SDS , it is classified as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). In contrast, isochroman-1-one is classified primarily as H315 (skin irritation) only . This expanded hazard profile necessitates more comprehensive personal protective equipment (PPE) and ventilation controls when handling the 7-nitro derivative in laboratory or pilot-scale settings.

Safety GHS classification Handling protocols

Procurement-Driven Application Scenarios for 7-Nitroisochroman-1-one Based on Verified Differentiation Evidence


Medicinal Chemistry: MAO-B Inhibitor Lead Optimization Using Nitro-Isocoumarin Pharmacophores

Research groups pursuing monoamine oxidase B (MAO-B) inhibitors based on the isocoumarin/isochromanone scaffold should prioritize 7-nitroisochroman-1-one as a key synthetic intermediate. Patent disclosures explicitly claim nitro-substituted isocoumarin derivatives as MAO inhibitors for depression and neurodegenerative diseases [1]. The 7-nitro substitution pattern provides the electron-deficient aromatic character and hydrogen-bonding capacity (4 HBA) required for MAO active-site engagement, distinguishing it from non-nitrated or amino-substituted congeners. Procurement of the 98%-pure compound from established vendors enables reproducible SAR exploration without the variability introduced by in-house nitration of the parent scaffold.

Synthetic Chemistry: Stable, Oxidatively Robust Precursor for Late-Stage Diversification

Synthetic chemists requiring a 7-functionalized isochroman-1-one building block should procure the 7-nitro derivative rather than the 7-amino analog because of its superior storage stability (no light-protection requirement) and its capacity to serve as a divergent intermediate. The nitro group can be retained for electronic tuning, reduced on-demand to the amine for amide coupling or reductive amination, or exploited in nucleophilic aromatic substitution reactions. This synthetic versatility, combined with 98% commercial purity, reduces the need for custom synthesis and accelerates lead optimization timelines.

Computational Chemistry and Drug Design: Calibration of In Silico Models Requiring High-TPSA, Moderate-LogP Heterocycles

Computational chemists developing or validating predictive ADME models benefit from 7-nitroisochroman-1-one as a structurally well-defined test compound occupying a distinct physicochemical space (LogP ~1.8, TPSA ~72 Ų). Its position near the 60–90 Ų TPSA window and above the LogP of the parent scaffold makes it valuable for calibrating models that predict oral bioavailability and CNS penetration. The availability of accurate monoisotopic mass (193.0375 Da), computed descriptors, and vendor-certified purity ensures reproducible input data for QSPR and machine learning model training.

Analytical Chemistry and Compound Management: Reference Standard for LC-MS Method Development

Compound management facilities and analytical laboratories can employ 7-nitroisochroman-1-one as a reference standard for developing LC-MS or HPLC-UV purity methods targeting nitroaromatic heterocycles. Its defined monoisotopic mass (193.0375 Da), absence of rotatable bonds (rigid scaffold), and characteristic UV chromophore (nitro-substituted aromatic) facilitate unambiguous detection and quantification. The 98% purity specification from commercial suppliers provides a reliable benchmark for method validation, while the 2–8 °C storage requirement informs stability study design for nitro-containing compound libraries.

Quote Request

Request a Quote for 7-Nitroisochroman-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.